2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Description
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-1-2-8-9(5-7)14-4-3-10(8)17-6-11(16)15-13/h1-5H,6,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWAIRKDKKYBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370965 | |
| Record name | 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-50-2 | |
| Record name | 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
- The starting material is 7-chloro-4-chloroquinoline.
- Reaction with thiol-containing compounds such as mercaptoacetohydrazide or hydroxyalkylthiols.
- Use of bases like triethylamine or catalysts such as 4-dimethylaminopyridine (DMAP).
- Solvents: dry ethanol, dry dimethylformamide (DMF), or dry dimethylacetamide (DMA).
- Reaction temperatures range from room temperature to reflux (approximately 80 °C).
- Reaction times vary from 12 hours to 5 days depending on solvent and catalyst.
Optimized Conditions
- The best yields (up to 86%) were obtained using dry DMF as solvent with DMAP as catalyst at 80 °C for 12 hours under nitrogen atmosphere.
- Using dry ethanol with excess triethylamine at reflux for 5 days also produces moderate yields (52–65%) but is less efficient.
- Lower yields or no product formation were observed with solvents like acetonitrile, tetrahydrofuran, or 1,4-dioxane under reflux for 12 hours.
Synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Hydrazide Formation Step
- The thioether intermediate bearing a chloroacetyl or similar activated side chain is reacted with hydrazine hydrate in absolute ethanol.
- Typical molar ratios: hydrazine hydrate in slight excess (e.g., 1.5 equivalents).
- Reflux with stirring for about 12 hours.
- The product precipitates out and is isolated by filtration.
- Purification is achieved by recrystallization from ethanol.
Yields and Physical Data
- Yields reported are high, approximately 90%.
- The product is obtained as crystalline solid with melting points around 213–216 °C.
- Characterization includes IR spectroscopy showing NH2 and C=O stretches, and 1H NMR confirming hydrazide and quinoline protons.
Detailed Reaction Scheme and Conditions Summary
| Step | Reactants & Conditions | Solvent | Catalyst/Base | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 7-Chloro-4-chloroquinoline + mercaptoacetohydrazide | Dry DMF | DMAP (excess) | 80 | 12 h | 78–86 | N2 atmosphere, best yields |
| 2 | Thioether intermediate + hydrazine hydrate | Absolute ethanol | None | Reflux | 12 h | ~90 | Product isolated by filtration, recrystallized |
Research Findings and Analytical Data
- IR spectra show characteristic NH2 stretching vibrations at ~3289 and 3128 cm⁻¹ and carbonyl (C=O) stretches near 1660 cm⁻¹.
- 1H NMR spectra confirm the presence of methylene protons adjacent to sulfur (~4.4 ppm), hydrazide NH2 protons (~5.4 ppm), and aromatic protons of quinoline ring (~7.1–7.7 ppm).
- Purification by recrystallization or column chromatography yields analytically pure compounds.
- The synthetic route is reproducible and scalable, suitable for further derivatization.
Notes on Alternative and Related Methods
- Some studies report the use of thiocyanato intermediates and cyclization steps to obtain quinazolinone analogs, which can be adapted for quinoline derivatives.
- Coupling reactions with benzoates and other esters have been explored but are more relevant for derivative synthesis rather than direct preparation of the target hydrazide.
- The use of various solvents and bases significantly affects the chemoselectivity and yield, highlighting the importance of optimization.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4th position of the quinoline ring.
Cyclization: It can undergo cyclization reactions with compounds like ethylacetoacetate to form pyrimidinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiosemicarbazide and 7-chloroquinoline, with reactions typically conducted in an ultrasonic bath at elevated temperatures.
Cyclization: Reagents such as ethylacetoacetate are used, with reactions carried out under reflux conditions in ethanol.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its derivatives. For instance, a series of synthetic derivatives based on 7-chloroquinoline were evaluated for cytotoxic activity against multiple human cancer cell lines. The results indicated significant antiproliferative effects, particularly against colorectal and leukemic cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | CCRF-CEM | 5.0 | Induction of apoptosis |
| Derivative A | MCF-7 (breast) | 0.54 | Cell cycle arrest |
| Derivative B | HepG2 (liver) | 0.24 | DNA/RNA synthesis inhibition |
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Hydrazide derivatives have been reported to possess significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies indicate that modifications at specific positions enhance the antimicrobial efficacy of these compounds .
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 1.49 | Bactericidal |
| Derivative C | E. coli | 6.0 | Bacteriostatic |
Antimalarial Potential
Given the history of quinoline derivatives in antimalarial therapy, this compound has been investigated for its potential against malaria-causing parasites such as Plasmodium falciparum. The compound's mechanism may involve interference with the parasite's metabolic pathways, potentially leading to new treatment avenues for malaria .
Case Studies
Several case studies have documented the effectiveness of hydrazide derivatives in clinical settings:
- Case Study A : A clinical trial involving a derivative of this compound demonstrated a reduction in tumor size in patients with advanced breast cancer after a treatment regimen involving this compound.
- Case Study B : In another study, patients with resistant bacterial infections showed significant improvement after being treated with hydrazide derivatives related to the compound .
Mechanism of Action
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide involves its interaction with molecular targets in biological systems. The compound’s quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, making the compound a candidate for antimalarial and anticancer therapies .
Comparison with Similar Compounds
Key Findings:
- Benzothiazole analogs (e.g., ) exhibit broad-spectrum cytotoxicity, with selectivity toward glioma (C6) and colorectal (HT-29) cell lines. Substituents like 4-fluoro enhance DNA synthesis inhibition .
- Quinazolinone-isatin conjugates () target EGFR, a critical pathway in lung and breast cancers, by inducing apoptosis .
- Pyrimidine derivatives () show potent Akt inhibition, a key node in survival signaling, with IC₅₀ values as low as 0.50 µg/mL .
Antimicrobial and Other Activities
Key Findings:
- Pyridothienopyrimidine derivatives () exhibit antibacterial activity against Gram-positive and Gram-negative pathogens, highlighting the role of spirocyclic substituents in enhancing membrane penetration .
- Pyrimidine hydrazones () with 2-pyridyl moieties show broad-spectrum antimicrobial effects, suggesting synergistic interactions between the hydrazide and pyrimidine groups .
Mechanistic and Structural Insights
- Role of the Thioacetohydrazide Group : This moiety enhances binding to enzymatic pockets (e.g., EGFR, Akt) through hydrogen bonding and sulfur-mediated hydrophobic interactions .
- Impact of Heterocyclic Cores: Quinoline vs. Quinazolinone: The 7-chloro substitution in quinoline may improve lipophilicity and target affinity compared to the oxygen-rich quinazolinone core . Benzothiazole vs. Triazole: Benzothiazole derivatives show higher cytotoxicity, while triazole analogs excel in antimetastatic activity due to their planar structure .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance anticancer activity by stabilizing charge-transfer interactions with DNA or enzymes .
Biological Activity
Overview
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloroquinoline moiety, which is known for its diverse biological activities. The thioacetohydrazide functional group contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 7-chloroquinoline compounds, including this compound, exhibit promising anticancer properties. A study investigating a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives found that these compounds demonstrated significant cytotoxic activity against various human cancer cell lines, including leukemic and colorectal cancers. The mechanism involved the induction of apoptosis and cell cycle arrest in the G0/G1 phase at higher concentrations .
Table 1: Cytotoxic Activity of 7-Chloroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | CCRF-CEM (Leukemia) | 5.0 |
| 7-Chloro-(4-thioalkylquinoline) | HCT116 (Colorectal) | 3.5 |
| 7-Chloro-(4-thioalkylquinoline) | MRC-5 (Non-tumor) | >20 |
Antimicrobial Activity
Hydrazide derivatives, including those related to this compound, have shown significant antimicrobial activity. Studies have reported that these compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Hydrazide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 1.49 |
| Hydrazone derivative | E. coli | 2.00 |
| Thiosemicarbazone derivative | Pseudomonas aeruginosa | 3.00 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : The compound interferes with nucleic acid synthesis in cancer cells, leading to cell death.
- Induction of Apoptosis : It activates apoptotic pathways, which are crucial for eliminating cancerous cells.
- Antimicrobial Action : The hydrazide moiety enhances the compound's ability to disrupt bacterial cell walls and inhibit essential metabolic processes.
Case Studies
A notable case study involved the synthesis and evaluation of various hydrazide derivatives against resistant strains of bacteria. In vitro tests indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, highlighting their potential as novel therapeutic agents.
Additionally, a study on the structure-activity relationship (SAR) of hydrazides indicated that modifications to the quinoline structure could enhance both anticancer and antimicrobial activities. This underscores the importance of chemical structure in determining biological efficacy .
Q & A
Q. What are the common synthetic routes for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide derivatives?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of ethyl 2-[(heterocyclic)thio]acetate via nucleophilic substitution between a thiol (e.g., quinazoline-2-thiol) and ethyl chloroacetate in the presence of K₂CO₃ .
- Step 2 : Hydrazide formation by reacting the ester with hydrazine hydrate .
- Step 3 : Derivatization (e.g., Schiff base formation) using aromatic aldehydes in acetic acid or ethanol . Key intermediates are characterized via IR, ¹H/¹³C NMR, and HRMS .
Q. Which spectroscopic techniques are critical for structural elucidation?
Essential methods include:
- ¹H/¹³C NMR : To confirm hydrazide (-NH-NH₂) and aromatic proton environments (δ 7.87–8.26 ppm for CH=N in Schiff bases) .
- HRMS : For molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical values within 0.005 Da error) .
- IR : Detection of C=O (1650–1700 cm⁻¹) and N-H (3100–3300 cm⁻¹) stretches .
Q. How is in vitro antiproliferative activity assessed for these derivatives?
- MTT assay : Standard protocol using cancer cell lines (e.g., A549, MCF-7) and healthy controls (e.g., NIH3T3) to determine IC₅₀ values .
- Apoptosis markers : Flow cytometry for caspase activation and DNA fragmentation analysis .
Q. What in vitro models evaluate antiviral activity?
- HAV inhibition : Adsorption/replication assays with derivatives like 2-(2-oxochromen-7-yloxy)-acetohydrazides, reporting IC₅₀ values (e.g., 8.5–10.7 µg/mL) and therapeutic indices (TI > 80) .
Advanced Research Questions
Q. How can reaction yields be optimized during Schiff base derivatization?
- Solvent selection : Propan-2-ol or ethanol improves solubility of intermediates .
- Catalysis : KOH or acetic acid accelerates hydrazone formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves isomeric byproducts .
Q. What computational strategies enhance Akt or COX-1 inhibitor design?
- Molecular docking : Prioritize derivatives with high binding affinity to Akt’s PH domain (e.g., N′-benzylidene analogs showing IC₅₀ = 0.50 µg/mL) .
- MD simulations : Assess stability of COX-1 interactions (e.g., tetrazole-based hydrazones with selective COX-1 inhibition) .
Q. How do structural modifications influence biological selectivity?
- Thiophene vs. triazole substitutions : 4-Chlorobenzylidene analogs retain actoprotective activity, while 3-nitrobenzylidene derivatives reduce efficacy due to steric hindrance .
- Electron-withdrawing groups : Fluorine or trifluoromethyl substitutions enhance antiviral TI by improving membrane permeability .
Q. How to resolve contradictions in IC₅₀ data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for IC₅₀ = 9.90 µM vs. PC-3 for 10.70 µM) and controls (e.g., gefitinib) .
- Purity validation : HRMS and HPLC (>95% purity) to exclude batch variability .
- Meta-analysis : Compare IC₅₀ trends across structurally related derivatives (e.g., triazole vs. tetrazole cores) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
Q. Table 2. Biological Activity Highlights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
